molecular formula C18H8O5 B13745215 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione CAS No. 1021499-85-3

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione

Cat. No.: B13745215
CAS No.: 1021499-85-3
M. Wt: 304.3 g/mol
InChI Key: PHGKGINKUYUOGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method yields the final product in good yields (up to 94% over two steps) .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods for this compound. Most of the synthesis is carried out in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione has several scientific research applications, including:

    Chemistry: Used as a model compound in studying Diels–Alder reactions and other organic transformations.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, although it is not intended for diagnostic or therapeutic use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione is unique due to its specific structure and the regioselective synthesis method used to produce it. Its applications in proteomics research and potential therapeutic properties also distinguish it from other similar compounds.

Properties

CAS No.

1021499-85-3

Molecular Formula

C18H8O5

Molecular Weight

304.3 g/mol

IUPAC Name

8-hydroxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione

InChI

InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H

InChI Key

PHGKGINKUYUOGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O

Origin of Product

United States

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